molecular formula C21H19N3O4 B5380546 methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}acetate

methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}acetate

Cat. No. B5380546
M. Wt: 377.4 g/mol
InChI Key: XJBUGBUKGSELJO-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound is a member of the benzimidazole family and has been synthesized using various methods. In

Scientific Research Applications

Methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}acetate has potential applications in various fields of scientific research. In medicine, this compound has shown promising results in the treatment of cancer, as it inhibits the growth of cancer cells by inducing apoptosis. Additionally, it has been found to have anti-inflammatory properties and may be used to treat inflammatory diseases. In agriculture, this compound has potential use as a fungicide and may be used to protect crops from fungal diseases.

Mechanism of Action

The mechanism of action of methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}acetate involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival and is often dysregulated in cancer cells. By inhibiting this pathway, methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}acetate induces apoptosis in cancer cells and inhibits their growth.
Biochemical and Physiological Effects:
Methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}acetate has been found to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell growth. Additionally, it has anti-inflammatory properties and may be used to treat inflammatory diseases. In agriculture, it may be used as a fungicide to protect crops from fungal diseases.

Advantages and Limitations for Lab Experiments

One advantage of using methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}acetate in lab experiments is its potential to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has anti-inflammatory properties and may be used to study the mechanisms of inflammatory diseases. However, one limitation is that this compound may not be suitable for use in animal studies due to its potential toxicity.

Future Directions

There are several future directions for research involving methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}acetate. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies may be conducted to explore its potential applications in medicine, including its use in the treatment of cancer and inflammatory diseases. In agriculture, further research may be conducted to explore its potential use as a fungicide and its effects on crop yields. Finally, future studies may focus on the toxicity and safety of this compound, particularly in animal studies.

Synthesis Methods

Methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}acetate can be synthesized using various methods, including the reaction of 4-(2-bromoethoxy)-2-ethoxyphenol with 2-cyanovinylbenzimidazole in the presence of a base. Another method involves the reaction of 4-(2-chloroethoxy)-2-ethoxyphenol with 2-cyanovinylbenzimidazole in the presence of a base and a palladium catalyst.

properties

IUPAC Name

methyl 2-[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-3-27-19-11-14(8-9-18(19)28-13-20(25)26-2)10-15(12-22)21-23-16-6-4-5-7-17(16)24-21/h4-11H,3,13H2,1-2H3,(H,23,24)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBUGBUKGSELJO-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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